molecular formula C10H14N5O8P B1673565 Fosdenopterin CAS No. 150829-29-1

Fosdenopterin

Cat. No.: B1673565
CAS No.: 150829-29-1
M. Wt: 363.22 g/mol
InChI Key: CZAKJJUNKNPTTO-AJFJRRQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosdenopterin hydrobromide is the active ingredient in Nulibry, an FDA-approved therapy for reducing mortality in patients with Molybdenum Cofactor Deficiency (MoCD) Type A . From a research perspective, this compound is a synthetic, recombinant form of cyclic pyranopterin monophosphate (cPMP), also known as precursor Z . MoCD Type A is a rare autosomal recessive disorder caused by mutations in the MOCS1 gene, which disrupts the first step in the synthesis of the molybdenum cofactor (MoCo), the conversion of guanosine triphosphate to cPMP . This compound serves as an exogenous replacement for this missing endogenous substrate . Once introduced, cPMP is converted downstream into molybdopterin, the essential cofactor required for the activation of molybdenum-dependent enzymes, including sulfite oxidase (SOX), xanthine dehydrogenase, and aldehyde oxidase . The loss of SOX activity is a primary driver of the condition's severe neurological symptoms, as it leads to the accumulation of neurotoxic sulfites . Research involving this compound is critical for understanding the MoCo biosynthesis pathway and the biochemical rescue mechanisms in cellular and animal models of MoCD Type A . Studies utilizing this compound can investigate the kinetics of cofactor incorporation, the reduction of toxic metabolites like S-sulfocysteine, and the long-term correction of enzymatic deficits . This compound hydrobromide is provided as a solid for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Key on ui mechanism of action

Molybdenum cofactor deficiency (MoCD) is a rare autosomal-recessive disorder in which patients are deficient in three molybdenum-dependent enzymes: sulfite oxidase (SOX), xanthine dehydrogenase, and aldehyde dehydrogenase. The loss of SOX activity appears to be the main driver of MoCD morbidity and mortality, as the build-up of neurotoxic sulfites typically processed by SOX results in rapid and progressive neurological damage. In MoCD type A, the disorder results from a mutation in the _MOCS1_ gene leading to deficient production of MOCS1A/B, a protein that is responsible for the first step in the synthesis of molybdenum cofactor: the conversion of guanosine triphosphate into cyclic pyranopterin monophosphate (cPMP). Fosdenopterin is an exogenous form of cPMP, replacing endogenous production and allowing for the synthesis of molybdenum cofactor to proceed.

CAS No.

150829-29-1

Molecular Formula

C10H14N5O8P

Molecular Weight

363.22 g/mol

IUPAC Name

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one

InChI

InChI=1S/C10H14N5O8P/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16)/t2-,4-,5+,8-/m1/s1

InChI Key

CZAKJJUNKNPTTO-AJFJRRQVSA-N

SMILES

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fosdenopterin

Origin of Product

United States

Preparation Methods

Initial Formation of Galactose Phenylhydrazone

The synthesis commences with D-galactose (11.1), which undergoes reaction with phenylhydrazine to form galactose phenylhydrazone (11.2) in 80% yield. This intermediate exists in equilibrium with its tautomeric isomer (11.3), a key precursor for subsequent cyclization. The reaction is conducted in methanol/water under reflux conditions (110°C), ensuring complete conversion while minimizing side reactions.

Cyclization to Establish the Pyranopterin Core

Galactose phenylhydrazone (11.2/11.3) reacts with 2,5,6-triamino-3,4-dihydropyrimidinone (11.4) in a regioselective condensation-cyclization sequence. This one-pot transformation generates the tricyclic pyranopterin core (11.5) as a single diastereomer in 36% yield. Mechanistic studies propose an Amadori rearrangement of the phenylhydrazone to a ketose intermediate, followed by nucleophilic attack from the 5-NH₂ group of 11.4. Intramolecular cyclization, facilitated by the C5 hydroxyl group of galactose, ensures stereochemical fidelity at the ring junction.

Protection and Functionalization of Intermediate 11.5

Tert-Butoxycarbonyl (Boc) Protection Strategy

To prevent undesired oxidation of the N10 position, intermediate 11.5 undergoes Boc protection using tert-butoxycarbonyl anhydride (9 equivalents) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This step produces a mixture of hepta- and hexa-Boc-protected intermediates (11.6 and 11.7). Silica gel chromatography selectively converts 11.6 to 11.7, which is subsequently treated with sodium methoxide (NaOMe) in methanol to yield tri-Boc-protected 11.8 (75% overall yield).

Oxidation and Global Deprotection

Swern Oxidation of Secondary Alcohol

The secondary alcohol moiety in 11.9 undergoes Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO) to generate a ketone. This reaction proceeds via a reactive intermediate that is quenched with triethylamine, yielding the oxidized product in high purity.

Hydrate Formation and Final Deprotection

The ketone intermediate is converted to its hydrate form, which is thermally unstable. Immediate treatment with bromotrimethylsilane (TMSBr) in aqueous acetone removes all Boc and phosphate-protecting groups, yielding fosdenopterin. Recrystallization from aqueous hydrobromic acid and 2-propanol affords this compound monobromide dihydrate with 95% purity, meeting pharmaceutical standards.

Analytical Characterization and Process Optimization

Critical Quality Attributes

The final product is characterized by:

  • Molecular Formula : C₁₀H₁₄N₅O₈P
  • Molecular Weight : 363.22 g/mol
  • Purity : ≥95% (HPLC)
  • Stability : Storage at -25°C to -10°C in lyophilized form

Process Challenges and Solutions

  • Hydrate Instability : The hydrate intermediate’s lability necessitates immediate deprotection to prevent degradation.
  • Boc Protection Variability : Strict stoichiometric control of Boc anhydride minimizes overprotection and simplifies purification.

Pharmaceutical Formulation Considerations

Reconstitution of this compound hydrobromide dihydrate (NULIBRY®) requires sterile water for injections, yielding a 1.9 mg/mL solution with pH 5–7. The formulation includes stabilizers:

  • Ascorbic Acid : Prevents oxidative degradation
  • Mannitol/Sucrose : Lyoprotectants ensuring powder stability during freeze-drying

Comparative Analysis of Synthetic Routes

Step Reaction Type Reagents/Conditions Yield (%)
1 Phenylhydrazone Formation Phenylhydrazine, MeOH/H₂O, 110°C 80
2 Cyclization 2,5,6-Triamino-3,4-dihydropyrimidinone, MeOH/H₂O 36
3 Boc Protection Boc anhydride, DMAP, THF 75
4 Phosphate Esterification Methyl dichlorophosphate, pyridine, DCM 65
5 Swern Oxidation Oxalyl chloride, DMSO, triethylamine -
6 Global Deprotection TMSBr, acetone/H₂O 95

Chemical Reactions Analysis

Fosdenopterin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its efficacy.

    Substitution: Substitution reactions involve replacing specific functional groups within the molecule, which can lead to the formation of new compounds with varied properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of this compound with altered biological activities .

Scientific Research Applications

Efficacy of Fosdenopterin

This compound has been shown to significantly improve survival rates and neurodevelopmental outcomes in patients with MoCD type A:

  • Survival Improvement : Clinical studies indicate that treatment with this compound can increase the three-year survival rate from 55% to 84% .
  • Reduction of Neurotoxic Compounds : Long-term therapy has been associated with a sustained reduction in urinary S-sulfocysteine levels, which correlates with decreased neurotoxicity .
  • Enhanced Developmental Milestones : Early administration of this compound has been linked to improved motor and cognitive outcomes. For instance, 70% of treated patients were able to sit unassisted by 12 months of age compared to only 11% in untreated groups .

Clinical Studies and Data

Several key studies have documented the impact of this compound on patient outcomes:

StudySample SizeKey Findings
NULIBRY Study 10 patientsSignificant improvements in urine S-sulfocysteine normalization and median time to sustained non-oral feeding (75.0 months vs. 10.5 months for untreated)
Observational Study Various cohortsEnhanced growth parameters (height, weight) observed in treated patients; improvements noted in cognitive assessments using Bayley scales .
Longitudinal Analysis N/APositive trends in quality of life metrics among treated individuals compared to historical controls .

Economic Evaluations

The cost-effectiveness of this compound has been assessed within the context of its health benefits:

  • Quality-Adjusted Life Year (QALY) : Economic evaluations suggest that this compound offers a discounted QALY gain of approximately 9.96 compared to standard care .
  • Healthcare Costs : While the treatment is associated with high costs due to its chronic nature, the potential for improved survival and quality of life offsets some economic burdens on healthcare systems .

Regulatory Approvals and Future Directions

This compound received FDA approval on February 26, 2021, as the first therapy specifically indicated for MoCD type A. The European Medicines Agency followed suit with a recommendation for marketing authorization under exceptional circumstances in July 2022 . The recent approval by the UK’s Medicines and Healthcare products Regulatory Agency for adult patients further underscores its significance in managing this rare disorder .

Comparison with Similar Compounds

Recombinant cPMP (rcPMP)

Structural and Functional Similarities :

  • rcPMP, derived from Escherichia coli overexpression systems, shares identical biological activity with Fosdenopterin . Both compounds provide exogenous cPMP to bypass the MOCS1 defect. Key Differences:
  • Production Method: rcPMP is biosynthesized using bacterial systems, while this compound is chemically synthesized, ensuring batch consistency and reducing immunogenicity risks .
  • Regulatory Status: rcPMP was used in early clinical trials (e.g., NCT02047461) but never received formal approval. This compound is the first FDA/EMA-approved cPMP therapy .
  • Efficacy: In a matched historical cohort, this compound-treated patients (n=13) showed an 84% 3-year survival rate versus 55% in untreated controls (n=18). rcPMP studies demonstrated similar survival benefits but lacked long-term data .

coli-Derived cPMP

Production and Use :

  • cPMP purified from E. coli was the first experimental therapy for MoCD-A, used in early compassionate-use programs .
    Limitations :
  • Scalability: Bacterial production faces challenges in yield and purity. This compound’s synthetic route offers superior scalability and quality control .
  • Storage: Both E. coli-derived cPMP and this compound require frozen storage (-10°C to -25°C), but this compound’s reconstitution stability (4 hours) may enhance clinical practicality .

Chlamydomonas reinhardtii-Derived cPMP

Emerging Alternative :

  • Preliminary data suggest comparable cPMP accumulation to E. coli . Economic Considerations:
  • Production costs from Chlamydomonas may be lower than bacterial or synthetic methods, but regulatory hurdles and lack of clinical data limit current applicability .

Comparative Data Table

Parameter This compound rcPMP E. coli-cPMP
Production Method Chemical synthesis Recombinant (bacterial) Recombinant (bacterial)
Regulatory Approval FDA/EMA-approved (2021) Experimental (clinical trials) Compassionate use only
Storage Conditions Frozen (-10°C to -25°C) Frozen (-20°C) Frozen (-20°C)
Stability Post-Reconstitution 4 hours Not reported Not reported
3-Year Survival Rate 84% (n=13) ~80% (historical rcPMP studies) Limited long-term data
Key Advantages Standardized synthesis, approved Early efficacy data Low-cost potential
Key Limitations Daily IV infusion, cold chain No approval, immunogenicity risk Scalability issues

Clinical and Practical Considerations

  • Administration: this compound requires daily IV infusion (0.9 mg/kg), posing challenges for long-term use. Alternative delivery methods (e.g., subcutaneous) are under investigation .
  • Safety Profile: Common adverse effects include fever, vomiting, and photosensitivity. No significant drug-drug interactions reported .

Biological Activity

Fosdenopterin, also known as Nulibry, is a synthetic form of cyclic pyranopterin monophosphate (cPMP) that has been developed for the treatment of molybdenum cofactor deficiency type A (MoCD-A), a rare genetic disorder. This compound represents a significant advancement in the management of MoCD-A, which is characterized by the inability to produce cPMP, leading to toxic accumulation of sulfites and severe neurological damage. The biological activity of this compound primarily revolves around its role in restoring the synthesis of molybdenum cofactor, thereby activating essential enzymes such as sulfite oxidase (SOX).

This compound acts as a substrate for the molybdenum cofactor biosynthesis pathway. In patients with MoCD-A, mutations in the MOCS1 gene disrupt the conversion of guanosine triphosphate into cPMP, impairing the function of molybdenum-dependent enzymes. By providing an exogenous source of cPMP, this compound facilitates the restoration of SOX activity, which is crucial for detoxifying sulfites. The mechanism can be summarized as follows:

  • Restoration of Enzyme Function : this compound enables the activation of SOX, which detoxifies neurotoxic sulfites.
  • Reduction in Toxic Metabolites : Long-term administration has been shown to decrease urinary levels of S-sulfocysteine (SSC), a biomarker for sulfite accumulation.

Clinical Efficacy

This compound was approved by the FDA on February 26, 2021, and has since demonstrated significant clinical benefits:

  • Survival Rates : In clinical studies involving 52 patients with MoCD-A, this compound treatment resulted in a survival rate of approximately 93% after one year compared to 75% for untreated patients .
  • Long-term Outcomes : A three-year follow-up indicated an increase in survival probability from 55% to 84% for this compound-treated patients .
  • Improvement in Growth and Development : Pediatric patients switching from recombinant cPMP to this compound showed stable or improved growth metrics and motor functions .

Table 1: Summary of Clinical Studies on this compound

Study ReferencePatient PopulationTreatment DurationKey Findings
52 patients1 year93% survival rate; improved growth
Pediatric patientsVariableSafe transition from rcPMP; stable toxic levels
Historical controlN/ASurvival rate comparison; significant improvement

Case Study Insights

A notable study involved pediatric patients switching from recombinant cPMP to this compound. The transition was seamless with no adverse effects observed. Patients exhibited stable disease markers and improved physical growth metrics, indicating that this compound effectively maintained therapeutic benefits while enhancing patient quality of life .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption and distribution:

  • Absorption : Following intravenous administration at a dose of 0.68 mg/kg, peak concentrations (C_max) reached approximately 2800 ng/mL .
  • Volume of Distribution : Estimated at around 300 mL/kg, indicating extensive distribution within body tissues .
  • Metabolism : this compound undergoes non-enzymatic degradation to an inactive compound (Compound Z), which does not contribute to its therapeutic effects .

Safety Profile

While generally well-tolerated, animal studies have indicated potential phototoxicity associated with this compound use. Patients are advised to limit sun exposure and utilize protective measures when outdoors .

Q & A

Basic Research Questions

Q. What are the key biochemical pathways targeted by Fosdenopterin in treating molybdenum cofactor deficiency type A (MoCD-A), and how can researchers design in vitro studies to validate its mechanism?

  • This compound replaces deficient cyclic pyranopterin monophosphate (cPMP), restoring molybdenum cofactor-dependent enzyme activity. To validate this, researchers should:

  • Use patient-derived cell lines or knockout models to simulate MoCD-A.
  • Measure sulphite, xanthine, and urate levels pre- and post-treatment as biomarkers.
  • Employ mass spectrometry or HPLC to quantify cPMP restoration and downstream enzyme activity .

Q. What methodological considerations are essential when conducting a literature review to identify gaps in this compound research?

  • Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define search terms (e.g., "this compound pharmacokinetics" or "cPMP substitution efficacy").
  • Prioritize peer-reviewed clinical trials, mechanistic studies, and longitudinal case reports.
  • Exclude non-academic sources (e.g., commercial websites) and focus on databases like PubMed and EMBASE. Critical appraisal tools (e.g., Cochrane Risk of Bias) should assess study quality .

Q. How should researchers design a pilot study to assess this compound's efficacy in pre-symptomatic MoCD-A patients?

  • Define inclusion criteria: genetically confirmed MoCD-A neonates with normal brain MRI.
  • Use a single-arm design with historical controls due to disease rarity.
  • Primary endpoints: Survival at 12 months, neurological outcomes (e.g., Bayley Scales).
  • Secondary endpoints: Biomarker normalization (sulphite, urate). Ensure ethical approval for off-label use in emergencies .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound's therapeutic outcomes between preclinical models and clinical trial data?

  • Conduct translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify interspecies differences in drug metabolism.
  • Validate biomarkers (e.g., CSF cPMP levels) in animal models and correlate with clinical outcomes.
  • Use meta-analysis to reconcile variability in patient responses, stratifying by age at treatment initiation and genetic modifiers .

Q. What strategies can optimize this compound dosing in heterogeneous patient populations with variable renal/hepatic function?

  • Develop population PK models using nonlinear mixed-effects software (e.g., NONMEM).
  • Incorporate covariates like body weight, glomerular filtration rate, and CYP450 activity.
  • Validate dosing adjustments via therapeutic drug monitoring (TDM) in vulnerable subgroups (e.g., preterm infants) .

Q. How can researchers resolve contradictions in long-term efficacy data for this compound-treated patients with irreversible neurological damage?

  • Perform subgroup analyses comparing pre-symptomatic vs. post-symptomatic cohorts.
  • Use advanced neuroimaging (e.g., diffusion tensor imaging) to quantify residual brain injury.
  • Investigate adjuvant therapies (e.g., antioxidants) to mitigate secondary neurotoxicity from accumulated sulphite .

Q. What experimental designs are suitable for evaluating this compound's stability and bioactivity under varying storage conditions?

  • Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH.
  • Assess bioactivity via in vitro enzymatic assays (e.g., sulfite oxidase activity in hepatocyte cultures).
  • Compare reconstituted vs. lyophilized formulations using LC-MS for degradation products .

Methodological Resources

  • Data Analysis : For biomarker studies, use mixed-effects models to account for repeated measures and missing data .
  • Ethical Compliance : Ensure informed consent templates include risks of off-label use and long-term surveillance .
  • Reporting Standards : Follow CONSORT guidelines for clinical trials and STROBE for observational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosdenopterin
Reactant of Route 2
Fosdenopterin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.